molecular formula C16H20ClN3O B14301660 3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride CAS No. 113849-47-1

3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride

Cat. No.: B14301660
CAS No.: 113849-47-1
M. Wt: 305.80 g/mol
InChI Key: SODAHQTXUXFFJA-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium core substituted with a carbamoyl group and a diethylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)benzaldehyde with a pyridine derivative under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridinium derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoyl-1-(4-carboxybenzyl)pyridinium: This compound has a similar pyridinium core but with a carboxybenzyl group instead of a diethylamino phenyl group.

    3-Carbamoyl-1-(4-nitrobenzyl)pyridinium chloride: This compound features a nitrobenzyl group, providing different chemical properties and reactivity.

Uniqueness

3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino phenyl group can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

113849-47-1

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

1-[4-(diethylamino)phenyl]pyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C16H19N3O.ClH/c1-3-18(4-2)14-7-9-15(10-8-14)19-11-5-6-13(12-19)16(17)20;/h5-12H,3-4H2,1-2H3,(H-,17,20);1H

InChI Key

SODAHQTXUXFFJA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)[N+]2=CC=CC(=C2)C(=O)N.[Cl-]

Origin of Product

United States

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